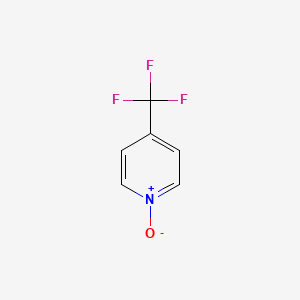

4-(Trifluoromethyl)pyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUUZHQOZHEULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276391 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22253-59-4 | |

| Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 4-(Trifluoromethyl)pyridine 1-oxide

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)pyridine 1-oxide

In the landscape of modern medicinal and agricultural chemistry, the incorporation of a trifluoromethyl group (CF₃) into heterocyclic scaffolds is a cornerstone strategy for enhancing molecular properties.[1] The CF₃ group often improves metabolic stability, lipophilicity, and binding affinity. 4-(Trifluoromethyl)pyridine serves as a critical building block for several commercialized agrochemicals and pharmaceuticals.[2] The corresponding N-oxide, this compound, represents a pivotal intermediate. The N-oxide functionality not only alters the electronic properties of the pyridine ring but, more importantly, activates the C2 and C4 positions for subsequent functionalization, opening avenues for diverse molecular architectures that are otherwise difficult to access.[3]

However, the synthesis of this N-oxide is not trivial. The potent electron-withdrawing nature of the trifluoromethyl group at the 4-position significantly deactivates the pyridine nitrogen, rendering it less nucleophilic and thus resistant to standard oxidation conditions. This guide provides a comprehensive overview of robust and field-proven methodologies for the synthesis of this compound, explaining the chemical principles behind the chosen protocols and offering a comparative analysis to aid researchers in selecting the optimal path for their specific needs.

Compound Profile: Physicochemical Properties

A clear understanding of the target compound's properties is essential for handling, purification, and analysis.

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | [4] |

| Molecular Formula | C₆H₄F₃NO | [4] |

| Molecular Weight | 163.10 g/mol | [4] |

| Appearance | White solid | |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room temperature | |

| MDL Number | MFCD16988752 | [4] |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N |

The Precursor: Accessing 4-(Trifluoromethyl)pyridine

Before oxidation, the starting material, 4-(Trifluoromethyl)pyridine (CAS: 3796-24-5), must be synthesized or procured. Its preparation is a distinct field, but a brief overview is warranted. Key routes include:

-

Halogen Exchange: The classic approach involves the chlorination and subsequent fluorination of 4-picoline (4-methylpyridine).[2]

-

Ring Construction: Building the pyridine ring from acyclic precursors already containing the trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate.[5][6]

-

Cross-Coupling: Direct trifluoromethylation of 4-iodopyridine using reagents like trifluoromethyl copper.[7][8][9]

For the purposes of this guide, we will assume 4-(Trifluoromethyl)pyridine is the available starting material.

Core Synthesis: The N-Oxidation of an Electron-Deficient Pyridine

The central challenge is the electrophilic oxidation of the nitrogen atom, which is rendered electron-poor by the adjacent CF₃ group. This necessitates the use of powerful oxidizing agents or activated systems capable of overcoming this deactivation.

Method 1: Direct Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used, commercially available peroxyacid that is effective for the N-oxidation of many heterocycles.[10][11][12] For electron-deficient substrates like 4-(trifluoromethyl)pyridine, it remains a viable, albeit sometimes slow, option that may require an excess of the reagent.

Causality: The mechanism involves the direct electrophilic attack of the peracid's outer oxygen atom on the lone pair of the pyridine nitrogen. The electron-withdrawing CF₃ group reduces the electron density on the nitrogen, slowing this reaction compared to the oxidation of electron-rich pyridines. Therefore, driving the reaction to completion often requires a stoichiometric excess of m-CPBA and sufficient reaction time.

Caption: General workflow for m-CPBA oxidation.

Detailed Experimental Protocol (m-CPBA Method) [13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethyl)pyridine (1.0 eq, e.g., 4.25 g, 28.9 mmol) in dichloromethane (CH₂Cl₂).

-

Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (2.0 eq, e.g., 9.36 g of ~70-77% purity, ~57.8 mmol).

-

Reaction: Stir the mixture at ambient temperature for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, dilute the reaction mixture with additional CH₂Cl₂. Carefully transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), 2N sodium hydroxide (to remove m-chlorobenzoic acid), and finally with saturated sodium chloride (brine).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the final product. An example reported a yield of 73%.[13]

Trustworthiness & Safety: This protocol is self-validating through its workup procedure. The sodium sulfite wash is critical for safely destroying any unreacted peroxyacid. The subsequent base wash removes the carboxylic acid byproduct, facilitating purification. Caution: m-CPBA is a potentially explosive solid, especially upon impact or heating, and should be handled with care.[14]

Method 2: Activated Hydrogen Peroxide Systems

For substrates that are particularly resistant to oxidation, in situ generation of a more potent oxidizing agent is a superior strategy. The combination of a stable hydrogen peroxide source with an activating anhydride is highly effective.

Causality: The anhydride reacts with hydrogen peroxide to form a peroxycarboxylic acid in situ. Using a highly electrophilic anhydride, such as Trifluoroacetic Anhydride (TFAA) or Trifluoromethanesulfonic Anhydride, generates an exceptionally powerful oxidant capable of N-oxidizing even severely deactivated pyridine rings.[15][16] The Urea-Hydrogen Peroxide (UHP) complex is often preferred as the H₂O₂ source because it is a stable, easy-to-handle solid, obviating the need to work with hazardous, highly concentrated aqueous H₂O₂.[17][18][19]

References

- 1. innospk.com [innospk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)pyridine 1-oxide (CAS No. 22253-59-4), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, elucidates its reactivity profile, and explores its strategic applications in the creation of novel therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a molecule's pharmacological profile. The trifluoromethyl (-CF3) group, in particular, can significantly improve metabolic stability, increase lipophilicity, and modulate the electronic properties of a compound, often leading to enhanced binding affinity for biological targets.[1] When appended to a pyridine ring, a common scaffold in numerous bioactive molecules, the trifluoromethyl group creates a versatile platform for drug discovery.[2]

This compound emerges as a particularly valuable intermediate. The N-oxide functionality not only alters the electronic landscape of the pyridine ring, enhancing its reactivity towards certain transformations, but also serves as a synthetic handle for further functionalization. This guide will provide a detailed exploration of this powerful synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. Key physicochemical data for the parent compound, 4-(Trifluoromethyl)pyridine, and its N-oxide are summarized below for comparative analysis.

| Property | 4-(Trifluoromethyl)pyridine | This compound | Reference(s) |

| CAS Number | 3796-24-5 | 22253-59-4 | [3], |

| Molecular Formula | C6H4F3N | C6H4F3NO | [3],[4] |

| Molecular Weight | 147.10 g/mol | 163.10 g/mol | [3],[4] |

| Physical Form | Liquid | White Solid | [3], |

| Purity | --- | ≥95% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing trifluoromethyl group and the N-oxide functionality.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the six carbon atoms of the pyridine ring and the trifluoromethyl carbon. The chemical shift of the CF3 carbon is a characteristic feature.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for trifluoromethylated compounds.[5]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (163.10 m/z). Fragmentation patterns can provide further structural information.[3]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, as well as bands associated with the aromatic pyridine N-oxide ring system. The N-O stretching vibration is a key diagnostic peak.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct oxidation of its parent pyridine, 4-(trifluoromethyl)pyridine. The choice of oxidizing agent is critical, particularly given the electron-deficient nature of the starting material.

Synthetic Pathway Overview

Caption: General synthetic scheme for the preparation of this compound.

Recommended Experimental Protocol: Oxidation with m-CPBA

This protocol is adapted from a general procedure for the N-oxidation of electron-deficient pyridines and is expected to be effective for the synthesis of this compound.[6]

Materials:

-

4-(Trifluoromethyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases. Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Causality of Experimental Choices:

-

m-CPBA as Oxidant: m-CPBA is a commonly used and effective oxidizing agent for the N-oxidation of pyridines. It is generally safe to handle and provides good yields.[6] For electron-deficient pyridines, harsher conditions or more potent oxidizing systems may be required.[7]

-

DCM as Solvent: Dichloromethane is a suitable solvent as it is relatively inert to the reaction conditions and effectively dissolves both the starting material and the oxidant.

-

Aqueous Bicarbonate Quench: The use of sodium bicarbonate neutralizes the acidic by-product, m-chlorobenzoic acid, and any remaining m-CPBA, facilitating the purification process.

Reactivity and Synthetic Utility

The presence of the N-oxide and the trifluoromethyl group imparts a unique reactivity profile to this compound, making it a versatile intermediate in organic synthesis.

Electrophilic and Nucleophilic Reactions

The pyridine N-oxide moiety activates the pyridine ring for both electrophilic and nucleophilic attack, primarily at the 2- and 4-positions. However, the strong electron-withdrawing nature of the trifluoromethyl group at the 4-position deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the 2- and 6-positions.

Caption: Key reactivity sites on the this compound molecule.

Key Transformations

Deoxygenation: The N-oxide can be readily deoxygenated to the corresponding pyridine using various reducing agents, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). This allows for the use of the N-oxide as a temporary activating group.

Reaction with Phosphorus Oxychloride (POCl₃): Treatment of pyridine N-oxides with POCl₃ is a classic method for introducing a chlorine atom at the 2- or 4-position. For this compound, this reaction is expected to yield 2-chloro-4-(trifluoromethyl)pyridine, a valuable building block for further functionalization via nucleophilic aromatic substitution.[8][9]

Boekelheide-type Rearrangements: While the classic Boekelheide reaction involves the rearrangement of α-picoline-N-oxides, related transformations can occur with other substituted pyridine N-oxides in the presence of acylating agents like acetic anhydride or trifluoroacetic anhydride (TFAA).[10] These reactions can lead to the introduction of functional groups at the 2-position.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[11] this compound serves as a key precursor to a variety of more complex substituted pyridines that are incorporated into these bioactive molecules.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The ability to introduce diverse functionalities at the 2- and 6-positions of the 4-(trifluoromethyl)pyridine ring system, often accessed through the N-oxide intermediate, is crucial for optimizing potency and selectivity against specific kinase targets.

Building Block for Agrochemicals

Trifluoromethylpyridine derivatives are also prevalent in the agrochemical industry as herbicides and pesticides.[12] The synthetic versatility of this compound makes it a valuable starting material for the development of new crop protection agents.

Case Study: Precursor to Substituted Pyridines in Pharmaceutical Synthesis

While direct examples of the use of this compound in specific drug syntheses are not always explicitly detailed in publicly available literature, its role can be inferred from the structures of final drug products. For instance, the synthesis of various kinase inhibitors often involves the coupling of a 2-amino-4-(trifluoromethyl)pyridine or a 2-halo-4-(trifluoromethyl)pyridine fragment. These fragments can be efficiently prepared from this compound through a sequence of nucleophilic substitution and/or deoxygenation reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and an N-oxide functionality provides a powerful platform for the introduction of diverse substituents onto the pyridine ring. A thorough understanding of its synthesis, reactivity, and safe handling is essential for leveraging its full potential in the development of novel and effective chemical entities.

References

- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Trifluoromethyl)pyridine 1-oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group into the pyridine N-oxide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and basicity, thereby modulating its pharmacokinetic and pharmacodynamic profile. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering a foundational resource for its identification, characterization, and utilization in research and development.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the IUPAC name 4-(trifluoromethyl)pyridin-1-ium-1-olate and CAS number 22253-59-4, is characterized by a pyridine ring N-oxidized and substituted with a trifluoromethyl group at the C4 position.[1] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen environment in a molecule. For this compound, the electron-withdrawing nature of both the trifluoromethyl group and the N-oxide functionality significantly influences the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | 8.1 - 8.3 | d | ~6-8 |

| H-3, H-5 | 7.3 - 7.5 | d | ~6-8 |

Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.

Interpretation:

The protons at the C2 and C6 positions (α to the N-oxide) are expected to be the most deshielded due to the inductive effect and the positive charge on the nitrogen atom. The protons at the C3 and C5 positions (β to the N-oxide) will appear at a relatively higher field. The symmetry of the molecule results in two sets of equivalent protons, leading to two distinct signals in the ¹H NMR spectrum, both appearing as doublets due to coupling with their adjacent protons. For comparison, the protons of pyridine N-oxide itself resonate at approximately 8.2-8.3 ppm (H-2,6) and 7.3-7.4 ppm (H-3,5,4).[2] The trifluoromethyl group at the 4-position will further influence these shifts.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides critical information about the carbon skeleton of a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are also significantly affected by the electron-withdrawing substituents.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J) in Hz |

| C-4 | 130 - 135 | q | ~35-40 (¹JCF) |

| CF₃ | 120 - 125 | q | ~270-280 (¹JCF) |

| C-2, C-6 | 138 - 142 | s | - |

| C-3, C-5 | 125 - 128 | q | ~3-5 (³JCF) |

Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.

Interpretation:

A key feature in the ¹³C NMR spectrum will be the signal for the trifluoromethyl carbon, which appears as a quartet due to coupling with the three fluorine atoms, exhibiting a large one-bond C-F coupling constant (¹JCF). The carbon atom to which the CF₃ group is attached (C-4) will also appear as a quartet, but with a smaller coupling constant. The C-3 and C-5 carbons may show a small quartet splitting due to three-bond coupling with the fluorine atoms. The C-2 and C-6 carbons are expected to be the most deshielded among the aromatic carbons due to their proximity to the N-oxide group. For comparison, the carbon signals for 4-methylpyridine N-oxide are observed at approximately 138.4 ppm (C-4), 138.0 ppm (C-2,6), and 126.6 ppm (C-3,5).[2]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg) of the compound in a deuterated solvent as for ¹H NMR.

-

Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1600 | Aromatic C=C stretching | Medium |

| ~1480 | Aromatic C=C stretching | Medium |

| ~1250 | N-O stretching | Strong |

| 1100-1300 | C-F stretching | Strong, multiple bands |

| ~850 | C-H out-of-plane bending | Strong |

Note: Predicted values are based on the analysis of related structures. Actual experimental values may vary.

Interpretation:

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically appearing as multiple strong peaks in the 1100-1300 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the N-O stretching vibration in pyridine N-oxides. The aromatic C=C stretching vibrations will give rise to bands in the 1400-1600 cm⁻¹ region. A strong absorption around 850 cm⁻¹ is indicative of the out-of-plane C-H bending for the 1,4-disubstituted aromatic ring. The NIST WebBook provides a reference spectrum for pyridine 1-oxide which can be used for comparison.[3]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and analyze the absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 163.03

-

Major Fragments: [M-O]⁺ (m/z 147), [M-CF₃]⁺ (m/z 94), CF₃⁺ (m/z 69)

Note: Fragmentation patterns are predictions and can vary based on the ionization method.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 163, corresponding to the molecular weight of this compound.[1] A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a fragment ion at m/z 147, corresponding to 4-(trifluoromethyl)pyridine.[4] Another likely fragmentation is the loss of the trifluoromethyl radical, leading to a peak at m/z 94. The trifluoromethyl cation itself may also be observed at m/z 69.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The interplay of the pyridine N-oxide and the trifluoromethyl group results in a unique and identifiable set of spectral features. By leveraging the information from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, researchers and drug development professionals can confidently identify and assess the purity of this important chemical entity, facilitating its application in the synthesis of novel therapeutic agents.

References

reactivity of 4-(Trifluoromethyl)pyridine 1-oxide

An In-depth Technical Guide to the Reactivity of 4-(Trifluoromethyl)pyridine 1-oxide

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly enhance the pharmacological profile of a molecule.[1][2][3] this compound emerges as a particularly compelling building block, marrying the potent electron-withdrawing nature of the -CF3 group with the versatile reactivity of the pyridine N-oxide moiety. This guide provides an in-depth analysis of the compound's electronic structure, its distinct reactivity towards electrophilic and nucleophilic reagents, and the strategic transformations centered on the N-oxide group. We will explore the mechanistic underpinnings of these reactions, present practical experimental protocols, and contextualize the molecule's utility for researchers, medicinal chemists, and drug development professionals.

The Electronic Dichotomy: Understanding the Core Reactivity

The is governed by a fascinating electronic push-pull system.

-

The N-Oxide Group (Electron Donor): The N-oxide moiety (N⁺-O⁻) acts as a powerful electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing electron density at the ortho (C2, C6) and para (C4) positions.[4] This donation activates the ring towards electrophilic attack, a stark contrast to the inherent electron-deficiency of the parent pyridine.[5]

-

The Trifluoromethyl Group (Electron Acceptor): Conversely, the -CF3 group at the C4 position is one of the strongest electron-withdrawing groups used in organic synthesis due to the high electronegativity of fluorine.[2] It deactivates the ring by induction, pulling electron density away from the aromatic system.

This juxtaposition creates a unique electronic landscape. While the N-oxide enriches the ring, the -CF3 group at the para position strongly depletes it. This push-pull dynamic is the key to understanding the molecule's regioselective reactions.

Caption: Key resonance structures illustrating electron donation from the N-oxide.

Synthesis of the Parent Compound

The most direct route to this compound is the oxidation of its parent pyridine, 4-(Trifluoromethyl)pyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is generally clean and high-yielding.

Protocol 1: Synthesis of this compound

-

Dissolution: Dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1 to 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess peroxy acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, a white solid, can be further purified by column chromatography on silica gel or recrystallization if necessary.

Key Reactivity Profiles and Transformations

Electrophilic Aromatic Substitution (EAS)

The electron-donating N-oxide group directs incoming electrophiles to the C2 and C6 positions. Despite the deactivating effect of the -CF3 group, the N-oxide's influence is dominant, allowing for EAS reactions under milder conditions than those required for the parent pyridine.[4]

Computational studies on pyridine-N-oxide nitration confirm that the kinetic product is typically the ortho-substituted compound.[6] For this compound, this translates to high regioselectivity for the C2 position.

Caption: Generalized workflow for electrophilic substitution on the N-oxide.

Common EAS Reactions:

-

Nitration: Reaction with nitric acid in sulfuric acid yields 2-nitro-4-(trifluoromethyl)pyridine 1-oxide.

-

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid or using N-halosuccinimides.

Reactions Involving the N-Oxide Group

The N-oxide functionality is the primary hub of reactivity, serving as a versatile handle for a wide array of transformations.

A. Deoxygenation

The removal of the N-oxide oxygen to yield the parent 4-(trifluoromethyl)pyridine is a crucial step, often employed at the end of a synthetic sequence. This can be accomplished with various reagents.

| Reagent | Typical Conditions | Notes |

| PCl₃ or POCl₃ | DCM or Chloroform, 0 °C to reflux | Common, effective, but produces phosphorus byproducts. |

| H₂ / Pd/C | Methanol or Ethanol, RT, 1-5 atm H₂ | Clean reduction, sensitive to other reducible groups. |

| (PhO)₃P | High temperature | Useful for heat-stable molecules. |

| Photoredox Catalysis | Visible light, photocatalyst | A modern, mild method for deoxygenation.[7] |

B. Functionalization via N-Oxide Activation (Boekelheide-type Reactivity)

A cornerstone of pyridine N-oxide chemistry is its activation with acylating agents, such as trifluoroacetic anhydride (TFAA) or phosphoryl chloride (POCl₃).[8][9] This activation converts the N-oxide into an excellent leaving group, rendering the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.

Caption: Pathway for nucleophilic substitution at C2 after N-oxide activation.

Protocol 2: Chlorination at the C2 Position

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).

-

Reaction: Add excess phosphoryl chloride (POCl₃, 3-5 eq) slowly at 0 °C.

-

Heating: After the initial addition, carefully heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. The excess POCl₃ will react exothermically with water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a solid base like sodium carbonate (Na₂CO₃) or a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 2-chloro-4-(trifluoromethyl)pyridine.

This strategy allows for the introduction of a wide range of nucleophiles (halides, cyanides, alkoxides, etc.) at the C2 position, a position not easily accessed through other means.

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)pyridine scaffold is a privileged structure in medicinal chemistry.[1] The -CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability due to its lipophilicity.[3][10]

This compound serves as a versatile intermediate to access a library of substituted pyridines that would otherwise be difficult to synthesize. By using the N-oxide as a synthetic handle, chemists can:

-

Introduce Diversity: Perform C2-functionalization with various nucleophiles to explore the structure-activity relationship (SAR) around the pyridine core.

-

Fine-Tune Properties: Subsequent deoxygenation provides the final 2,4-disubstituted pyridine, a common motif in pharmaceuticals and agrochemicals.[2]

-

Access Novel Scaffolds: The unique reactivity of the N-oxide allows for cycloaddition and rearrangement reactions, leading to more complex heterocyclic systems.[11]

Conclusion

This compound is a reagent of significant strategic value. Its reactivity is a delicate balance between the electron-donating N-oxide and the electron-withdrawing trifluoromethyl group. This balance enables highly regioselective electrophilic substitutions at the C2 position and, more importantly, provides a robust platform for C2-functionalization with a vast range of nucleophiles following N-oxide activation. For scientists in drug discovery, mastering the chemistry of this intermediate opens a reliable pathway to novel and diverse 2,4-substituted pyridine derivatives, accelerating the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 10. jelsciences.com [jelsciences.com]

- 11. arkat-usa.org [arkat-usa.org]

The Advent of a Trifluoromethylation Powerhouse: A Technical Guide to the 4-(Trifluoromethyl)pyridine 1-Oxide/TFAA System

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of molecular entities. Historically, the direct trifluoromethylation of aromatic and heteroaromatic systems has been fraught with challenges, often requiring harsh conditions or the use of expensive, specialized reagents. This guide unveils a paradigm shift in trifluoromethylation chemistry, centered on the innovative use of 4-(trifluoromethyl)pyridine 1-oxide not as a direct trifluoromethylating agent, but as a highly effective redox auxiliary in a photochemical system. In concert with the inexpensive and readily available trifluoroacetic anhydride (TFAA), this methodology provides a scalable, efficient, and operationally simple route to a wide array of trifluoromethylated compounds. We will delve into the nuanced mechanism of this transformation, provide detailed, field-tested protocols, and explore the extensive substrate scope, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: Rethinking Trifluoromethylation

The trifluoromethyl group is a privileged motif in pharmaceutical and agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a molecule. While numerous trifluoromethylating agents have been developed, their widespread application, particularly in large-scale synthesis, has been hampered by cost and operational complexity.

This guide focuses on a transformative approach that circumvents these limitations by employing this compound as a key component in a photoredox-catalyzed system. It is crucial to understand that This compound is not a standalone trifluoromethylating agent. Instead, it acts as a stoichiometric redox trigger, facilitating the generation of the trifluoromethyl radical from an inexpensive and abundant source: trifluoroacetic anhydride (TFAA). This process is driven by visible light, offering a mild and sustainable alternative to traditional methods.

The Core of the System: Physicochemical Properties

A foundational understanding of the key reagents is paramount for successful application.

This compound

| Property | Value |

| Molecular Formula | C₆H₄F₃NO |

| Molecular Weight | 163.10 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 22253-59-4 |

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the oxygen atom a nucleophilic center. The potent electron-withdrawing nature of the trifluoromethyl group at the 4-position further influences the redox potential of the molecule, a key factor in its role within the catalytic cycle.

Trifluoroacetic Anhydride (TFAA)

| Property | Value |

| Molecular Formula | C₄F₆O₃ |

| Molecular Weight | 210.03 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 39.5-40 °C |

| CAS Number | 407-25-0 |

TFAA is a commodity chemical, making this trifluoromethylation method highly cost-effective for large-scale applications.

Synthesis of this compound

The accessibility of the redox auxiliary is a critical aspect of this methodology. This compound can be readily synthesized from its corresponding pyridine precursor.

Experimental Protocol: Oxidation of 4-(Trifluoromethyl)pyridine

A reliable method for the synthesis of this compound involves the oxidation of 4-(trifluoromethyl)pyridine.

Reagents and Equipment:

-

4-(Trifluoromethyl)pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium bicarbonate solution

-

Magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required), separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)pyridine in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (typically 1.1-1.5 equivalents) in DCM to the cooled pyridine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.

-

Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain a white to off-white solid.

The Reaction Mechanism: A Symphony of Light, Electrons, and Radicals

The trifluoromethylation process is a finely tuned photoredox catalytic cycle. The synergy between the pyridine N-oxide, TFAA, and a photocatalyst under visible light irradiation is the key to its success.

Activation and Formation of the Key Intermediate

The reaction is initiated by the acylation of the nucleophilic oxygen of this compound by trifluoroacetic anhydride. This forms the crucial intermediate, an O-acyl pyridinium salt.

role of 4-(Trifluoromethyl)pyridine 1-oxide in organic synthesis

An In-depth Technical Guide to the Role of 4-(Trifluoromethyl)pyridine 1-oxide in Organic Synthesis

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal and agrochemical design, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, pyridine N-oxides have long been valued as versatile intermediates, capable of modulating the reactivity of the pyridine ring and serving as precursors for a variety of functionalizations.[2] This guide focuses on the intersection of these two powerful chemical motifs in the form of this compound. We will delve into its pivotal roles in contemporary organic synthesis, with a particular emphasis on its application as a potent redox-active trigger in photoredox catalysis for generating trifluoromethyl radicals from inexpensive sources. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanistic underpinnings, practical applications, and detailed experimental protocols.

Introduction: The Strategic Importance of this compound

This compound is a crystalline solid at room temperature, possessing the chemical formula C₆H₄F₃NO.[3] Its structure marries the electron-withdrawing power of a trifluoromethyl group at the 4-position with the unique electronic and steric properties of an N-oxide functional group.

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. It is highly electronegative and lipophilic, characteristics that are highly sought after in drug design to enhance cell membrane permeability and block metabolic degradation at the site of modification.[4] The pyridine N-oxide moiety serves a dual purpose: it activates the pyridine ring for nucleophilic substitution at the 2- and 4-positions while deactivating it towards electrophilic substitution, and the N-O bond itself possesses unique reactivity that can be harnessed in catalysis.

This guide will explore how the synergy between these two functional groups makes this compound and its analogs invaluable tools in the synthetic chemist's arsenal.

Core Application: A Redox Trigger in Photoredox-Mediated Trifluoromethylation

Perhaps the most significant and modern application of pyridine N-oxides, including the 4-trifluoromethyl derivative, is in visible-light photoredox catalysis. These reactions provide a mild and efficient pathway for the C-H trifluoromethylation of (hetero)arenes using inexpensive and readily available trifluoroacetic anhydride (TFAA) as the ultimate CF₃ source.[5][6]

Mechanistic Rationale

Traditional methods to generate a trifluoromethyl radical (•CF₃) from trifluoroacetate require harsh oxidative conditions (E > +2.4 V vs. SCE) that are incompatible with many functional groups. The Stephenson group pioneered a strategy that circumvents this high oxidation potential by using a pyridine N-oxide as a "redox trigger".[4][5]

The key steps are as follows:

-

Adduct Formation: The pyridine N-oxide reacts with trifluoroacetic anhydride (TFAA) to form a trifluoroacylated pyridinium adduct.

-

Reductive Activation: This adduct is significantly easier to reduce than trifluoroacetate itself. For the parent pyridine N-oxide/TFAA adduct, the reduction potential is approximately -1.10 V vs. SCE.[5][7] An excited-state photoredox catalyst (e.g., Ru(bpy)₃²⁺*) is sufficiently reducing to donate a single electron to this adduct.

-

Radical Generation: Upon reduction, the adduct undergoes a rapid cascade of reactions: cleavage of the weak N-O bond, followed by decarboxylation, to release a trifluoromethyl radical (•CF₃), carbon dioxide, and pyridine.[4] The generation of pyridine as a byproduct is advantageous as it can serve as a mild base to neutralize the trifluoroacetic acid formed during the reaction.[4]

-

Catalytic Cycle: The •CF₃ radical adds to an electron-rich (hetero)arene. The resulting radical intermediate is then oxidized by the oxidized photocatalyst (e.g., Ru(bpy)₃³⁺), regenerating the ground-state catalyst and forming a carbocation which, upon deprotonation, yields the desired trifluoromethylated product.[7]

The Role of the 4-CF₃ Substituent

While the parent pyridine N-oxide is effective, derivatives can be used to fine-tune the reaction. Electron-withdrawing groups on the pyridine ring, such as a 4-CF₃ group, can influence the reduction potential of the TFAA adduct and the stability of the intermediates, though studies have shown that other substituents like 4-phenyl can lead to even more efficient systems by promoting the formation of photoactive electron donor-acceptor (EDA) complexes.[5]

Illustrative Reaction Mechanism

The following diagram illustrates the photoredox catalytic cycle for the trifluoromethylation of a generic arene using a pyridine N-oxide and TFAA.

Caption: Photoredox cycle for trifluoromethylation using pyridine N-oxide/TFAA.

Experimental Protocol: General Procedure for Photoredox Trifluoromethylation

The following protocol is adapted from the work of Stephenson and colleagues and has been demonstrated on a kilogram scale, highlighting its robustness.[5][6]

Materials:

-

(Hetero)arene substrate (0.80 mmol, 1.0 equiv)

-

4-Phenylpyridine N-oxide (1.6 mmol, 2.0 equiv) Note: This analog often gives superior results, but this compound can be screened.[5]

-

Photocatalyst stock solution (e.g., 1.2 mg/mL Ru(bpy)₃Cl₂·6H₂O in MeCN)

-

Anhydrous acetonitrile (MeCN)

-

Trifluoroacetic anhydride (TFAA) (1.68 mmol, 2.1 equiv)

-

Nitrogen or Argon for sparging

-

Visible light source (e.g., Blue LED strips)

Procedure:

-

To a 2-dram vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.80 mmol) and 4-phenylpyridine N-oxide (273.9 mg, 1.6 mmol).

-

Add 500 µL of the Ru(bpy)₃Cl₂ photocatalyst stock solution (0.0008 mmol, 0.1 mol%).

-

Dilute the mixture with 1.5 mL of anhydrous MeCN (total solvent volume of 2 mL). The mixture may be heterogeneous at this stage.

-

Sparge the vial with a stream of nitrogen for 30-60 seconds.

-

Under a positive pressure of nitrogen, add TFAA (237 µL, 1.68 mmol). The N-oxide should fully dissolve upon addition of the anhydride.

-

Seal the vial with a screw-on cap and place it in proximity to the visible light source.

-

Irradiate the reaction with stirring for 3-12 hours, monitoring by an appropriate method (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Upon completion, perform a suitable aqueous workup. For example, partition the reaction mixture between 1 N HCl and dichloromethane. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Substrate Scope and Performance

This methodology is effective for a wide range of electron-rich arenes and heterocycles.

| Substrate | Product | Yield (%) |

| Mesitylene | 2,4,6-Trimethyl-1-(trifluoromethyl)benzene | 75% |

| 1,3,5-Trimethoxybenzene | 1,3,5-Trimethoxy-2-(trifluoromethyl)benzene | 88% |

| N-Boc-Pyrrole | 1-(tert-Butyl) 2-Methyl 5-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate | 63%[5] |

| Caffeine | 8-(Trifluoromethyl)caffeine | 70% |

| 4-Phenylpyridine | 4-Phenyl-2-(trifluoromethyl)pyridine | 55% |

| (Yields are representative and may vary based on specific conditions and N-oxide used. Adapted from Stephenson et al.)[5] |

Additional Synthetic Roles

Beyond its flagship role in photoredox catalysis, this compound is a valuable intermediate for accessing other important building blocks.

Precursor to Functionalized Trifluoromethylpyridines

The N-oxide group activates the pyridine ring to nucleophilic attack, primarily at the 2- and 6-positions. This allows for the introduction of various functional groups. Subsequent deoxygenation, often achieved with reagents like PCl₃, PPh₃, or through catalytic hydrogenation, yields the corresponding substituted 4-(trifluoromethyl)pyridine.[2] This two-step sequence provides access to derivatives that are difficult to synthesize directly.[8]

Caption: Functionalization pathway for this compound.

Oxygen-Atom Transfer Agent (Oxidant)

Pyridine N-oxides are mild and selective oxidizing agents. While less common in the literature for the 4-CF₃ derivative specifically, the principle remains. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the oxygen atom, potentially making it a stronger oxidant compared to the parent pyridine N-oxide. It can be used for the oxidation of organophosphorus and organosulfur compounds.

Conclusion

This compound is more than a simple substituted heterocycle; it is a sophisticated synthetic tool with multifaceted applications. Its primary and most impactful role is as a key component in photoredox-mediated trifluoromethylation reactions, enabling the use of inexpensive TFAA to functionalize complex molecules under mild conditions.[4][5] This has profound implications for late-stage functionalization in drug discovery programs. Furthermore, its utility as a precursor for other highly functionalized 4-(trifluoromethyl)pyridines ensures its continued relevance as a valuable building block for chemists across all disciplines. As the demand for novel fluorinated compounds continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in driving innovation.

References

- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Trifluoromethyl-pyridine 1-oxide | 22253-59-4 [sigmaaldrich.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

Abstract

The strategic incorporation of the trifluoromethyl group into the pyridine ring has given rise to a class of compounds with profound impact across the chemical sciences, particularly in the development of life-saving pharmaceuticals and advanced agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylpyridines, detailing the seminal synthetic methodologies that enabled their widespread availability. Through a blend of historical context, mechanistic insights, and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the foundational halogen exchange and cyclocondensation strategies, illuminate the transformative influence of the trifluoromethyl moiety on molecular properties, and present case studies of blockbuster products that underscore the enduring significance of this remarkable heterocyclic scaffold.

Introduction: The Dawn of a New Era in Fluorine Chemistry

The journey of trifluoromethylpyridines is a testament to the transformative power of fluorine in medicinal and agricultural chemistry. The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical and biological properties.[1] This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond.[1] The -CF3 group is strongly electron-withdrawing, significantly increases lipophilicity, and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] These attributes are highly sought after in the design of bioactive molecules, leading to improved efficacy, bioavailability, and pharmacokinetic profiles.[1]

While the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported by Swarts in 1898, the foray into the heterocyclic realm of pyridines came nearly half a century later.[3] In a landmark 1947 paper published in Industrial & Engineering Chemistry, E. T. McBee, H. B. Hass, and E. M. Hodnett of Purdue University detailed the first synthesis of trifluoromethylpyridines.[4] Their work, analogous to the earlier synthesis of benzotrifluoride, involved the vapor-phase fluorination of picolines (methylpyridines) and laid the groundwork for the development of a scaffold that would become a cornerstone of modern chemical innovation.[3]

This guide will trace the historical trajectory from these early discoveries to the sophisticated synthetic strategies employed today. We will delve into the two primary industrial routes for their preparation: the halogen exchange (Halex) reaction of trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks via cyclocondensation reactions.

Foundational Synthetic Methodologies

The industrial-scale production of trifluoromethylpyridines hinges on two robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Halogen Exchange (Halex) Pathway: From Trichloromethyl to Trifluoromethyl

The halogen exchange reaction, often referred to as the Swarts reaction in the context of organofluorine chemistry, is a powerful method for introducing fluorine into organic molecules. In the synthesis of trifluoromethylpyridines, this typically involves the conversion of a trichloromethyl (-CCl3) group to a trifluoromethyl (-CF3) group using a fluorine source. This approach is particularly prevalent in large-scale industrial synthesis due to the relatively low cost of the starting materials.

A key intermediate for many commercial products is 2,3-dichloro-5-(trifluoromethyl)pyridine, which is synthesized from 3-picoline.[3] The process involves a multi-step sequence of chlorination followed by fluorination.

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine [5]

-

Step 1: Side-Chain Chlorination. 2-Chloro-5-methylpyridine is subjected to liquid-phase chlorination to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Step 2: Ring Chlorination. The resulting 2-chloro-5-(trichloromethyl)pyridine undergoes further chlorination, often catalyzed by a Lewis acid such as antimony trichloride, to introduce a second chlorine atom onto the pyridine ring, affording 2,3-dichloro-5-(trichloromethyl)pyridine.[5]

-

Step 3: Vapor-Phase Fluorination. The crucial halogen exchange is typically carried out in the vapor phase at high temperatures (>300°C) using anhydrous hydrogen fluoride (HF) as the fluorinating agent.[3] Transition metal-based catalysts, such as iron fluoride, are often employed to facilitate the reaction.[3] This step converts the trichloromethyl group to the trifluoromethyl group, yielding the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.

Alternatively, a simultaneous vapor-phase chlorination and fluorination of 3-picoline can be employed.[3] This process, often conducted in a fluidized-bed reactor, allows for a more direct conversion, though it can lead to a mixture of chlorinated by-products.[3]

Diagram: Halogen Exchange (Halex) Pathway for 2,3-Dichloro-5-(trifluoromethyl)pyridine Synthesis

Caption: Halex pathway for 2,3-dichloro-5-(trifluoromethyl)pyridine.

Cyclocondensation: Building the Pyridine Ring

An alternative and highly versatile approach to trifluoromethylpyridines involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks. This method offers excellent control over the substitution pattern and is particularly useful for accessing isomers that are difficult to obtain via the halogen exchange route.

A variety of trifluoromethylated synthons are employed in these cyclocondensation reactions, with β-ketoesters being among the most common.[3] Ethyl 4,4,4-trifluoro-3-oxobutanoate is a prominent example of such a building block.[3] These reactions often proceed via a mechanism analogous to the Hantzsch pyridine synthesis, involving the condensation of a β-ketoester, an aldehyde or its equivalent, and an ammonia source.

Experimental Protocol: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative [6]

-

Step 1: Preparation of the Amidine. The synthesis often begins with the preparation of an amidine from a corresponding nitrile.

-

Step 2: Condensation with a β-Ketoester. The amidine is then reacted with a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, in the presence of a base (e.g., triethylamine or sodium carbonate) in a suitable solvent like ethanol.

-

Step 3: Cyclization and Dehydration. The initial condensation product undergoes an intramolecular cyclization and subsequent dehydration upon heating to form the pyridine ring.

-

Step 4: Work-up and Purification. The reaction mixture is typically worked up by evaporation of the solvent, followed by extraction and purification of the crude product by column chromatography or recrystallization.

Diagram: Cyclocondensation Pathway for Trifluoromethylpyridine Synthesis

Caption: Cyclocondensation pathway for trifluoromethylpyridine synthesis.

The "Fluorine Effect": Physicochemical Properties and Bioisosterism

The introduction of a trifluoromethyl group imparts a unique set of physicochemical properties to the pyridine ring, a phenomenon often referred to as the "fluorine effect." Understanding these changes is crucial for rational drug and agrochemical design.

| Property | Pyridine | 3-(Trifluoromethyl)pyridine | Impact of -CF3 Group |

| pKa | 5.19[7] | ~1.7[8] | Strong electron-withdrawing effect decreases basicity. |

| Lipophilicity (logP) | 0.64[7] | 1.7[8] | Significantly increases lipophilicity, enhancing membrane permeability. |

| Metabolic Stability | Susceptible to oxidation | Generally enhanced | Blocks sites of metabolism, increasing in vivo half-life.[1] |

The trifluoromethyl group is also considered a bioisostere for other chemical groups, allowing for the fine-tuning of molecular properties while maintaining or enhancing biological activity. For instance, it can serve as a replacement for a methyl group, leading to increased potency, as exemplified in the development of the pharmaceutical Leniolisib.[9]

Case Studies: Trifluoromethylpyridines in Action

The commercial success of numerous products containing the trifluoromethylpyridine scaffold is a testament to its importance.

Fluazifop-butyl: A Pioneering Herbicide

Fluazifop-butyl, commercialized by Ishihara Sangyo Kaisha, Ltd. in 1982, was the first herbicide to incorporate a trifluoromethylpyridine substructure.[3] It is a selective, systemic herbicide used to control grass weeds in broadleaf crops.[3] The synthesis of Fluazifop-butyl relies on the key intermediate 2-chloro-5-(trifluoromethyl)pyridine.[9]

Synthesis of Fluazifop-butyl: [9]

The synthesis involves the etherification of hydroquinone with 2-chloro-5-(trifluoromethyl)pyridine and the butyl ester of 2-bromopropionic acid.[9]

Leniolisib: A Targeted Pharmaceutical

Leniolisib (Joenja®) is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS).[10] The development of Leniolisib by Novartis showcased the power of strategic trifluoromethylation. The conversion of a methyl group on the pyridine moiety to a trifluoromethyl group resulted in a five-fold increase in PI3Kδ potency.[9]

Synthesis of Leniolisib: [11]

The synthesis of Leniolisib involves a multi-step sequence, with a key step being the Buchwald-Hartwig amination of a tetrahydropyrido[4,3-d]pyrimidine intermediate with 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine.[11]

Conclusion: An Enduring Legacy and a Bright Future

From their initial discovery in 1947, trifluoromethylpyridines have evolved from a laboratory curiosity to an indispensable scaffold in modern chemistry. The development of robust and scalable synthetic methodologies, primarily through halogen exchange and cyclocondensation reactions, has enabled their widespread application in the pharmaceutical and agrochemical industries. The unique physicochemical properties imparted by the trifluoromethyl group have allowed for the rational design of highly effective and targeted bioactive molecules. As our understanding of fluorine chemistry continues to deepen and new synthetic methods emerge, the legacy of trifluoromethylpyridines is set to endure, paving the way for the next generation of innovative chemical solutions to global challenges in health and agriculture.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ugr.es [ugr.es]

- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 3-(Trifluoromethyl)pyridine | C6H4F3N | CID 77417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluazifop - Wikipedia [en.wikipedia.org]

- 10. Leniolisib - Wikipedia [en.wikipedia.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

Guide to the Stability and Storage of 4-(Trifluoromethyl)pyridine 1-oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Trifluoromethyl)pyridine 1-oxide is a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyridine N-oxide scaffold imparts unique electronic properties, enhances metabolic stability, and improves pharmacokinetic profiles in drug candidates.[1][2][3] However, the very features that make this compound synthetically valuable—the electron-withdrawing CF3 group and the polar N-oxide functionality—also govern its stability profile. This guide provides a comprehensive analysis of the chemical stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Core Chemical Profile and Significance

The chemical identity of this compound is defined by two key functional groups. The trifluoromethyl group is a powerful electron-withdrawing substituent renowned for its ability to block metabolic pathways, particularly oxidative processes mediated by cytochrome P450 enzymes.[4] This "metabolic shield" is a primary reason for its prevalence in modern drug design.[1][4] The N-oxide functionality increases the polarity of the molecule and serves as a versatile synthetic handle for further chemical transformations. The interplay of these two groups dictates the compound's overall reactivity and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22253-59-4 | |

| Molecular Formula | C₆H₄F₃NO | [5] |

| Molecular Weight | 163.1 g/mol | |

| Appearance | White solid | |

| Purity (Typical) | ≥95% | |

| Recommended Storage Temp. | Room Temperature | |

| InChI Key | WDUUZHQOZHEULL-UHFFFAOYSA-N |

In-Depth Stability Analysis

The stability of this compound is robust under standard conditions but is susceptible to specific environmental factors. Understanding the causality behind its potential degradation is critical for maintaining sample purity.

Intrinsic Chemical Stability

The molecule benefits from the inherent stability of the C-F bonds in the trifluoromethyl group, which are highly resistant to cleavage.[4] This group significantly enhances the overall chemical and metabolic stability of the compound compared to non-fluorinated analogues.[2][3][6] Pyridine N-oxides, in general, are considered stable under normal temperatures and pressures.[7][8] However, several external factors can compromise this stability.

Key Factors Influencing Degradation

A. Moisture and Hygroscopicity: Pyridine N-oxides as a class of compounds are known to be hygroscopic.[8] The polar N-O bond can attract and absorb atmospheric water. This is a primary concern, as moisture can lead to hydration and potentially catalyze hydrolytic decomposition or other unwanted reactions over long-term storage. Therefore, storage in a dry environment is paramount.[7]

B. Photochemical Sensitivity: Pyridine N-oxides are photo-active molecules. Studies have demonstrated their use in visible-light-mediated photochemical reactions, indicating their susceptibility to degradation upon exposure to light.[9] This reactivity can lead to the formation of impurities, altering the compound's purity and performance in subsequent applications. Protection from all light sources during storage and handling is essential.

C. Thermal Decomposition: While stable at room temperature, the compound will decompose at elevated temperatures. Thermal decomposition can generate hazardous and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF) from the breakdown of the CF3 group.[7][8][10]

D. Chemical Incompatibilities: To prevent degradation, this compound must be stored away from incompatible materials.

-

Strong Oxidizing Agents: Can lead to uncontrolled reactions and degradation.[7][8]

-

Strong Acids and Reducing Agents: The N-oxide functionality can be susceptible to reaction with strong acids and can be reduced back to the parent pyridine by strong reducing agents.

The following diagram illustrates the primary factors that can negatively impact the stability of the compound.

Caption: Key factors that can compromise the stability of this compound.

Validated Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is a self-validating system to ensure the long-term integrity of this compound.

Long-Term Storage Protocol

The primary objective is to create an environment that mitigates the risks outlined above.

Table 2: Recommended Long-Term Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store in a cool, dry place.[7][11][12] | Prevents thermal degradation and minimizes the rate of any potential slow decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[7][8] | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation. This is the most critical step for preserving long-term purity. |

| Light Exposure | Store in an opaque or amber, tightly sealed container. | Protects the photo-sensitive N-oxide moiety from light-induced degradation.[9] |

| Container | Use original, tightly closed containers.[7][11][13] Regularly check that containers are securely sealed and free from leaks.[12][14] | Prevents contamination and ingress of atmospheric moisture. A secure seal is the first line of defense. |

| Location | Store in a well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7][12][15] | Prevents accidental contact with reactive chemicals that could cause rapid degradation or hazardous reactions. |

The following workflow diagram outlines the validated process for receiving and storing the compound.

Caption: Recommended workflow for intake and storage of this compound.

Safe Handling and Use Protocol

Proper handling ensures both user safety and the preservation of the compound's purity during experimental use.

-

Work Area Preparation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][11][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[7][13][16]

-

Dispensing: As the compound is a solid, avoid generating dust during transfer.[7][11][17] Use appropriate tools (e.g., spatulas) and weigh the desired amount in a contained manner.

-

Container Management: Keep the primary storage container tightly sealed when not in immediate use to prevent exposure to air and moisture.[7][13] If you will be using the material frequently, consider preparing smaller aliquots in separate vials under an inert atmosphere to avoid repeated exposure of the bulk supply.

-

Post-Handling: Wash hands thoroughly with soap and water after handling is complete.[7][11][13]

-

Spill Management: In case of a spill, carefully sweep up the solid material, avoiding dust creation.[7] Place the spilled material into a clearly labeled, sealed container for proper chemical waste disposal.[11][17]

-

Waste Disposal: Dispose of unused material and empty containers in accordance with all local, regional, and national regulations. This should be done through a licensed disposal company.[11][16][17]

Conclusion

This compound is a chemically stable compound under optimal conditions, a feature that contributes to its utility in drug discovery and materials science. Its primary vulnerabilities are exposure to moisture, light, and high temperatures. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, by storing the compound in a cool, dry, dark environment, preferably under an inert atmosphere—researchers can ensure its long-term integrity and the reliability of their experimental outcomes.

References

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]